molecular formula C20H22N4 B1663098 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline CAS No. 1001065-53-7

3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline

Cat. No. B1663098
M. Wt: 318.4 g/mol
InChI Key: PQQUQVYOCGJWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole, a compound that might be structurally similar to your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For example, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Anti-Inflammatory Properties

A study on the human histamine H4 receptor identified 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline as a potent ligand with significant anti-inflammatory properties in vivo. This discovery opens up potential therapeutic applications in treating inflammatory conditions (Smits et al., 2008).

Antimicrobial Activity

Research on quinoxaline derivatives, including 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, has demonstrated antimicrobial activity against bacterial and yeast strains. This suggests its potential as a new drug for antimicrobial chemotherapy (Vieira et al., 2014).

Applications in Asymmetric Hydrogenation

The use of quinoxaline derivatives, including those related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, in asymmetric hydrogenation of functionalized alkenes has been studied. This has practical utility in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Antitumor Agents

The synthesis of compounds like 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline has shown promise in the development of potent antitumor agents, particularly against lung adenocarcinoma (Mamedov et al., 2022).

Antituberculosis Activity

Synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, has been explored for antituberculosis activity. Certain derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).

Potential in Cancer Therapy and Diagnosis

A study on the labeling and biological evaluation of quinoxaline 1,4-dioxide derivatives, closely related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, showed promise for use in tumor diagnosis and therapy (Ibrahim et al., 2012).

Future Directions

The development of new drugs that overcome AMR problems is a current focus in pharmaceutical chemistry . Heterocyclic compounds, such as imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQUQVYOCGJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Reactant of Route 2
Reactant of Route 2
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Reactant of Route 3
Reactant of Route 3
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Reactant of Route 4
Reactant of Route 4
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Reactant of Route 5
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Reactant of Route 6
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.